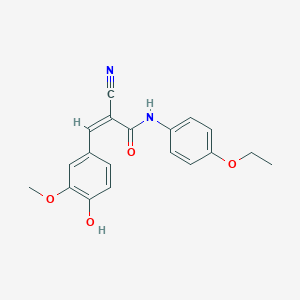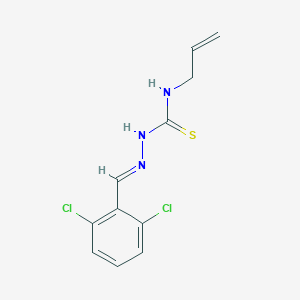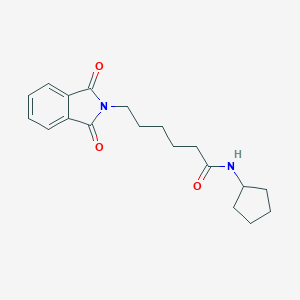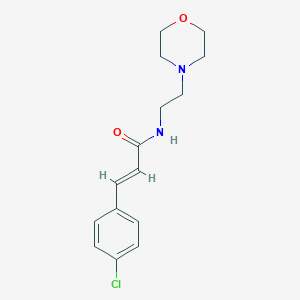
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide, also known as BEH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BEH is a member of the acrylamide family, which is known for its diverse biological and pharmacological properties.
作用機序
The exact mechanism of action of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is not fully understood. However, studies have shown that N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide exerts its biological effects by inhibiting various enzymes, including tyrosinase, cholinesterase, and cyclooxygenase-2. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess various biochemical and physiological effects. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been shown to possess anti-inflammatory and antioxidant properties. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and cyclooxygenase-2.
実験室実験の利点と制限
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has several advantages for lab experiments. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is relatively easy to synthesize and has a high yield. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is also stable under various conditions, making it easy to handle and store. However, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has some limitations for lab experiments. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is highly toxic and should be handled with care. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has several potential future directions. One potential direction is the development of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess potent anticancer, antifungal, and antimicrobial activities. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been investigated for its potential as a diagnostic tool for cancer and other diseases. Further studies are needed to fully understand the potential of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide and its applications in various fields.
合成法
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide. In this reaction, benzaldehyde and ethyl cyanoacetate are reacted in the presence of a base to produce the intermediate product, which is then reacted with 3-ethoxy-4-hydroxybenzaldehyde and benzylamine to form N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide.
科学的研究の応用
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess potent anticancer, antifungal, and antimicrobial activities. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been investigated for its potential as a diagnostic tool for cancer and other diseases. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
特性
製品名 |
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide |
|---|---|
分子式 |
C19H18N2O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
(E)-N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-18-11-15(8-9-17(18)22)10-16(12-20)19(23)21-13-14-6-4-3-5-7-14/h3-11,22H,2,13H2,1H3,(H,21,23)/b16-10+ |
InChIキー |
CUMBMROLBJOWPC-MHWRWJLKSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)


![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)

![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)